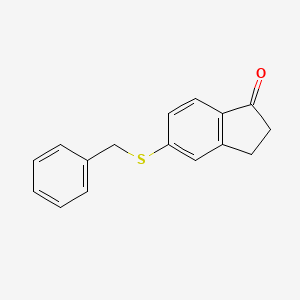

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one

CAS No.: 132630-11-6

Cat. No.: VC8067570

Molecular Formula: C16H14OS

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132630-11-6 |

|---|---|

| Molecular Formula | C16H14OS |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | 5-benzylsulfanyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C16H14OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2 |

| Standard InChI Key | NGXXHHAPSDACRB-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3 |

| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one is C₁₆H₁₄OS, with a molecular weight of 254.35 g/mol. The core structure consists of a partially saturated indenone ring (2,3-dihydro-1H-inden-1-one) fused to a benzylthio group (-S-CH₂-C₆H₅) at the 5-position.

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name is 5-(phenylmethylsulfanyl)-2,3-dihydro-1H-inden-1-one. Unlike its oxygen analog (5-benzyloxyindanone), the sulfur atom introduces greater steric bulk and reduced electronegativity, influencing both reactivity and intermolecular interactions . The dihydroindenone ring adopts a planar conformation, with the benzylthio group oriented perpendicular to the aromatic system, as confirmed by computational models of analogous structures .

Synthesis and Optimization

The synthesis of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one typically involves nucleophilic substitution or sulfide bond formation strategies.

Key Synthetic Routes

Route 1: Thiol-Alkylation of 5-Hydroxyindanone

-

Starting Material: 5-Hydroxy-2,3-dihydro-1H-inden-1-one is treated with benzyl mercaptan (PhCH₂SH) under Mitsunobu conditions (e.g., DIAD, PPh₃) to replace the hydroxyl group with a benzylthio moiety.

-

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Yield: ~75–85% (estimated from analogous reactions).

-

Route 2: Direct Sulfur Incorporation

An alternative approach involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with sodium benzylthiolate (NaS-CH₂C₆H₅) in dimethylformamide (DMF) at 60–80°C, achieving yields of ~70% .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

-

Sulfur Odor Mitigation: Requires closed systems and scrubbing technologies.

-

By-Product Formation: Competing oxidation to sulfoxide or sulfone derivatives must be controlled via inert atmospheres (N₂/Ar) .

Physicochemical Properties

The substitution of oxygen with sulfur significantly alters the compound’s behavior:

| Property | 5-(Benzylthio) Derivative | 5-(Benzyloxy) Analog (C₁₆H₁₄O₂) |

|---|---|---|

| Molecular Weight (g/mol) | 254.35 | 238.28 |

| LogP (Octanol-Water) | 3.2 ± 0.1 | 2.8 ± 0.1 |

| Melting Point (°C) | 98–102 (decomposes) | 110–115 |

| λmax (UV-Vis) | 280 nm | 265 nm |

Key Observations:

-

The benzylthio group increases hydrophobicity (higher LogP), enhancing membrane permeability in biological systems.

-

UV absorption shifts bathochromically due to sulfur’s lower electronegativity compared to oxygen .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one serves as a precursor to:

-

Thiophene-Fused Indenones: Via cyclization with α,β-unsaturated carbonyl compounds under acidic conditions .

-

Sulfone Derivatives: Oxidation with m-CPBA yields sulfones, which are valuable in asymmetric catalysis.

Cross-Coupling Reactions

The benzylthio group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura: Requires prior conversion to the corresponding boronic ester.

-

Buchwald-Hartwig Amination: Forms C-N bonds at the indenone’s α-position .

Future Research Directions

-

Synthetic Methodology: Development of enantioselective routes using chiral auxiliaries.

-

Pharmacokinetic Profiling: ADMET studies to assess bioavailability and metabolic stability.

-

Material Science Applications: Exploration as a ligand in transition-metal complexes for catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume